1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
Overview
Description
“1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone” is a chemical compound. It is closely related to “3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde” which has a CAS Number of 502486-73-9 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nucleophilic bases . For instance, “2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone” is synthesized by the N-alkylation of diazabicyclo .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For example, “3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde” has a molecular weight of 222.14 , and “1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane” has a molecular formula of C4H3F7O .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, “3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Crystallography and Molecular Structure
- The structural analysis of compounds similar to 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has been conducted. For example, a study by Abdel‐Aziz et al. (2012) examined the planar structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone and its hydrogen bonding in crystal formations (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Synthesis of Chemical Compounds
- The compound has been used in the synthesis of various chemical structures. For example, Liszkiewicz et al. (2006) utilized a similar compound in synthesizing anxiolytic activity compounds (Liszkiewicz, Kowalska, Rutkowska, & Gliniak, 2006).
Polymer Science
- In polymer science, compounds like this compound have been used to synthesize novel polymers. For instance, Yin et al. (2005) synthesized new fluorine-containing polyimides using a similar fluorinated aromatic diamine monomer (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Medicinal Chemistry
- In medicinal chemistry, the compound has been utilized in the synthesis of potential therapeutic agents. A study by Mary et al. (2015) investigated the molecular structure and potential inhibitory activity against TPII, indicating possible anti-neoplastic properties (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Optical Materials
- Research by Huang et al. (2007) demonstrated the use of similar compounds in the creation of optical materials, showcasing high glass-transition temperatures and solubility in various organic solvents (Huang, Liaw, Chang, Han, & Huang, 2007).
Hyperbranched Polymers
- The compound has been used in the synthesis of hyperbranched polymers, as shown in a study by Segawa et al. (2010), highlighting the control of branching in polymer synthesis (Segawa, Higashihara, & Ueda, 2010).
properties
IUPAC Name |
1-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNRPNNLFYTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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